dansyl-ethanolamine

Description

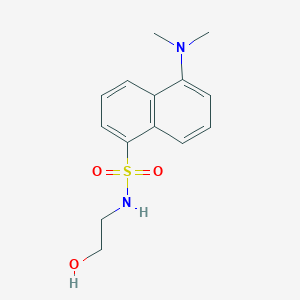

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNUFXNRCJFBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512747 | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5282-89-3 | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5282-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Dansyl Ethanolamine Derivatives

Advanced Synthetic Routes for Dansyl-Ethanolamine Analogs

The synthesis of this compound itself is typically a straightforward nucleophilic substitution reaction between dansyl chloride and ethanolamine (B43304). However, the development of more complex analogs for specific applications often requires multi-step, advanced synthetic strategies. These routes aim to introduce additional functional groups or linkers to the core this compound structure.

One such advanced route involves a two-step synthesis to create a more elaborate Schiff-base ligand incorporating a dansyl moiety. mdpi.com This method demonstrates how a dansyl derivative can be built up sequentially:

Selective Dansylation : A primary diamine, such as 2-(aminomethyl)aniline, is reacted selectively at the more reactive aminomethyl group with dansyl chloride. This step yields an intermediate, N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide. mdpi.com

Aldiminic Condensation : The remaining aniline (B41778) amine of the intermediate is then condensed with an aldehyde-containing molecule, such as 4-formyl-3-hydroxybenzoic acid. This forms a Schiff-base (imine) linkage, resulting in a complex dansyl-based probe molecule with multiple functional domains. mdpi.com

Another strategy involves using this compound as a building block for further functionalization. The terminal hydroxyl group of the ethanolamine moiety can be activated or reacted upon to attach other molecules, effectively using this compound as a fluorescent linker. While direct examples are specific to research contexts, the chemical principles follow standard organic reactions for alcohol modification.

In some cases, analogs are created by varying the amine component. The reaction of dansyl chloride with diethanolamine (B148213) or triethanolamine (B1662121) has been noted, which would produce analogs with additional hydroxyl groups, although separating these products can be challenging due to similar polarities. google.com

Dansylation Reactions for Bioconjugation and Probe Development

Dansylation, the process of labeling a molecule with a dansyl group, is a cornerstone technique in biochemistry and analytical chemistry. The reaction leverages the reactivity of dansyl chloride with nucleophilic groups to create stable, highly fluorescent derivatives. wikipedia.org

Amine Derivatization for Fluorescent Tagging

The most common application of dansylation is the fluorescent tagging of primary and secondary amines. wikipedia.orgnih.gov Dansyl chloride reacts readily with the amino group of molecules like ethanolamine to form a stable sulfonamide bond. wikipedia.org This reaction is highly efficient and provides a sensitive method for detecting and quantifying molecules containing amine groups. unomaha.edunih.gov

The reaction is typically performed under specific conditions to ensure optimal derivatization:

pH : The reaction is favored at alkaline pH, generally between 9.5 and 11.0. unomaha.edubsu.edu This is often achieved using a sodium carbonate or bicarbonate buffer. researchgate.netresearchgate.net The high pH ensures that the primary amine is deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride.

Solvent : While the reaction can be carried out in aqueous buffers, organic solvents like acetone (B3395972) or acetonitrile (B52724) are often used to dissolve the typically less soluble dansyl chloride. unomaha.eduresearchgate.net

Temperature and Time : For primary amines, the reaction is often rapid, proceeding to completion within 15 minutes at room temperature (25°C). nih.gov

This derivatization converts non-fluorescent, amine-containing molecules into adducts with strong blue or blue-green fluorescence, which can be detected with high sensitivity using techniques like high-performance liquid chromatography (HPLC) with a fluorescence detector. bsu.eduresearchgate.net

Interactive Table: Typical Dansylation Reaction Conditions for Amines

| Parameter | Condition | Rationale | Source(s) |

|---|---|---|---|

| Reagent | Dansyl Chloride (DNS-Cl) | Provides the fluorescent dansyl group. | wikipedia.org |

| pH | 9.5 - 11.0 | Deprotonates the amine for nucleophilic attack. | unomaha.edubsu.eduresearchgate.net |

| Buffer | Sodium Carbonate (Na₂CO₃) | Maintains alkaline pH. | nih.govresearchgate.net |

| Temperature | Room Temperature (~25°C) | Sufficient for rapid reaction with primary amines. | nih.gov |

| Reaction Time | ~15 minutes (for primary amines) | Allows for completion of the derivatization. | nih.gov |

Functionalization of Oligonucleotides and Peptides

The principles of amine derivatization are extended to the labeling of large biomolecules like peptides and oligonucleotides for structural and functional studies.

Peptide Functionalization : In peptides and proteins, dansyl chloride primarily reacts with the N-terminal α-amino group and the ε-amino group of lysine (B10760008) side chains. bsu.edu This was one of the earliest methods for N-terminal amino acid analysis, known as the Dansyl-Edman method. wikipedia.org The resulting dansylated peptide can be hydrolyzed, and the fluorescent N-terminal amino acid identified chromatographically.

Design Principles for Tailored Dansyl-Based Probes

The design of effective fluorescent probes based on the dansyl fluorophore relies on modulating its inherent photophysical properties in response to specific environmental cues or analytes.

A key principle is the environmental sensitivity of the dansyl group. The wavelength and intensity of its fluorescence are highly dependent on the polarity of its immediate surroundings. wikipedia.org In nonpolar environments, it exhibits high fluorescence quantum yield and a blue-shifted emission, while in polar, protic environments like water, its fluorescence is significantly quenched and red-shifted. This solvatochromism is exploited to probe binding sites in proteins or to monitor protein folding and conformational changes. wikipedia.org

Modern probe design often employs "turn-on" or "turn-off" sensing mechanisms, where the fluorescence is switched by a specific molecular event. These mechanisms are frequently based on:

Photoinduced Electron Transfer (PeT) : In a PeT-based probe, the fluorophore (dansyl group) is linked to a receptor unit that can act as an electron donor or acceptor. In the "off" state, electron transfer between the receptor and the excited fluorophore quenches fluorescence. Binding of an analyte to the receptor alters its electronic properties, inhibiting PeT and "turning on" the fluorescence. A probe for cysteine was designed on a d-PeT (donor-excited photoinduced electron transfer) switching mechanism, where the emission signal is modulated by the binding of the analyte. rsc.org

Intramolecular Charge Transfer (ICT) : In ICT probes, the fluorophore consists of an electron-donating group (like the dimethylamino group on the naphthalene (B1677914) ring of dansyl) connected to an electron-accepting group through a conjugated system. Excitation leads to a charge-separated state. The binding of an analyte, such as a metal ion, to a chelating site within the probe can enhance or perturb this ICT process, leading to a detectable change in fluorescence. snmjournals.org

The this compound structure fits within this framework as a simple, hydrophilic, fluorescent building block. The ethanolamine portion provides a hydroxyl group that can be used as a handle to attach more complex recognition units (e.g., chelators for metal ions, reactive groups for specific analytes), thereby tailoring the probe for a desired target. mdpi.com For instance, a simple pH probe was synthesized by reacting dansyl chloride with 4-bromobutan-1-amine, where the protonation of the dimethylamino group at low pH led to fluorescence quenching. researchgate.net This illustrates how the inherent properties of the dansyl core are harnessed in probe design.

Advanced Spectroscopic and Imaging Applications of Dansyl Ethanolamine and Its Conjugates

Fluorescence Spectroscopy in Mechanistic Studies

The dansyl moiety, a derivative of naphthalene (B1677914), is a widely utilized fluorescent probe in biochemical and biophysical studies. Its fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the polarity of its local environment. This sensitivity allows for the detailed investigation of molecular interactions and dynamics.

Investigation of Fluorescence Quenching and Enhancement Mechanisms

The fluorescence of dansyl-ethanolamine and its conjugates can be either quenched (reduced) or enhanced (increased) through various mechanisms, providing insights into their molecular environment and interactions.

Fluorescence Quenching:

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. For dansyl derivatives, quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PET): In one study, a dansyl amide N-oxide probe was designed where the N-oxide group significantly quenched the dansyl amide fluorescence. researchgate.net Theoretical calculations revealed that this quenching occurs via a photoinduced electron transfer process from the N-oxide moiety to the dansyl fluorophore. researchgate.net

Interaction with Quenchers: The fluorescence of dansyl compounds can be quenched by the presence of other molecules, known as quenchers. For instance, the fluorescence of two synthesized dansyl-based fluorophores was shown to be linearly quenched by increasing concentrations of nitroaromatics. chemicalpapers.com This quenching is often dynamic, resulting from collisions between the fluorophore and the quencher.

Free Radical Formation: The presence of a free electron in open-shell molecules can act as a strong quencher for fluorescence. nih.gov Oxidation of dansyl derivatives can lead to the formation of free radicals, which in turn quenches their fluorescence. nih.gov

Fluorescence Enhancement:

Fluorescence enhancement occurs when the fluorescence intensity of a probe increases. This is often due to a change in the probe's environment that reduces non-radiative decay pathways.

Bioorthogonal Decaging Reaction: A "turn-on" fluorescent probe based on a dansyl amide N-oxide demonstrated a significant fluorescence enhancement (up to 72-fold) upon a bioorthogonal decaging reaction with a boron reagent. researchgate.net This enhancement is attributed to the cleavage of the quenching N-oxide group, restoring the fluorescence of the dansyl amide. researchgate.net

Plasmonic Enhancement: The fluorescence intensity of a dansyl-labelled nanocomposite was strongly increased (about 87-fold) when deposited on a semitransparent silver mirror compared to a glass control. researchgate.net This enhancement is due to the surface plasmon resonance of the silver nanoparticles. researchgate.net

Changes in Local Environment: The fluorescence of dansyl-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (dansyl-DHPE) is enhanced when it is extracted from a liposome (B1194612) membrane and bound within the hydrophobic pocket of the GM2-activator protein (GM2AP). nih.gov This is due to the change in the polarity of the local environment. nih.gov

| Mechanism | Effect | Example | Reference |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Quenching | Dansyl amide N-oxide probe where the N-oxide group quenches the dansyl fluorescence. | researchgate.net |

| Interaction with Nitroaromatics | Quenching | Linear decrease in fluorescence of dansyl-based fluorophores with increasing nitroaromatic concentration. | chemicalpapers.com |

| Free Radical Formation | Quenching | Oxidation of dansyl derivatives leading to free radical formation and subsequent fluorescence quenching. | nih.gov |

| Bioorthogonal Decaging Reaction | Enhancement | Up to 72-fold fluorescence enhancement of a dansyl amide N-oxide probe upon reaction with a boron reagent. | researchgate.net |

| Plasmonic Enhancement | Enhancement | 87-fold increase in fluorescence intensity of a dansyl-labelled nanocomposite on a silver mirror. | researchgate.net |

| Change in Local Environment | Enhancement | Increased fluorescence of dansyl-DHPE upon binding to the hydrophobic pocket of GM2AP. | nih.gov |

Time-Resolved Fluorescence Anisotropy Studies

Time-resolved fluorescence anisotropy is a powerful technique used to study the rotational dynamics of molecules. sif.it It measures the change in the polarization of fluorescence over time after excitation with polarized light. This information can reveal details about the size, shape, and flexibility of the fluorescently labeled molecule and its interactions with its environment.

Studies on dansyl-phosphatidylethanolamine incorporated into lipid bilayer systems have shown a significant time dependence of the fluorescence spectrum, with red shifts of up to 40 nm over a 40-nanosecond period. nih.gov This behavior is attributed to the reorientation of polar solvent molecules around the dansyl group in the excited state. nih.gov The complex time-dependent fluorescence of the dansyl group in these lipid systems complicates the interpretation of fluorescence quenching and energy transfer experiments. nih.gov

In a study of a melittin (B549807) analogue labeled with a dansyl group, wavelength-dependent anisotropy and lifetime changes, along with time-resolved emission spectra, indicated that the dansyl group was located in a motionally restricted region of the membrane. nih.gov This suggests a relatively slow solvent relaxation in the excited state. nih.gov

Resonance Energy Transfer (FRET) Applications (e.g., protein tryptophans to dansyl-PE)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore in an excited state and an acceptor molecule in the ground state. mdpi.com This phenomenon is highly dependent on the distance between the donor and acceptor (typically in the 1-10 nm range) and is often referred to as a "molecular ruler." mdpi.com

A common application of FRET involves using the intrinsic fluorescence of tryptophan residues in proteins as donors and a dansyl group as the acceptor. The Förster distance for the tryptophan-dansyl pair is approximately 22 Å, making it suitable for studying changes in protein conformation and binding. bakerlab.org

Microscopy and Advanced Cellular Imaging Techniques

The unique photophysical properties of this compound and its conjugates make them valuable tools for various microscopy and advanced cellular imaging applications.

Live Cell Imaging of Intracellular Processes (e.g., apoptosis detection)

Live cell imaging allows for the real-time visualization of dynamic cellular processes. Dansyl-based probes have been developed for monitoring intracellular events such as apoptosis (programmed cell death).

A dansylated amino acid, DNSBA, has been shown to specifically and selectively detect apoptotic cancer cells in both early and late stages. nih.govresearchgate.net The uptake of DNSBA in tumor cells was found to be dependent on caspase activity, a key mediator of apoptosis. nih.govresearchgate.net This suggests that DNSBA can be a useful tool for the early assessment of treatment-induced apoptosis. nih.govresearchgate.net Another study describes a "turn-on" fluorescent probe containing a dansyl amide that was successfully applied in live-cell imaging of HepG2 cells. researchgate.net

| Probe | Target Cells | Key Finding | Reference |

|---|---|---|---|

| DNSBA (dansylated amino acid) | CNE1 tumor cells | Uptake is caspase-dependent and allows for early assessment of apoptosis. | nih.govresearchgate.net |

| Dansyl amide "turn-on" probe | HepG2 cells | Successfully used for live-cell imaging. | researchgate.net |

Visualization of Membrane Dynamics and Subcellular Localization

The sensitivity of the dansyl group to its environment makes it an excellent probe for studying the dynamics and organization of biological membranes.

By labeling a melittin analogue with a dansyl group, researchers were able to determine its orientation and dynamics within a lipid membrane. nih.gov The fluorescence data suggested that the dansyl group was located in a motionally restricted region of the membrane, and the peptide adopted a pseudoparallel orientation. nih.gov

Dansyl-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (dansyl-DHPE) has been used to monitor the kinetics of lipid extraction from liposomes by the GM2-activator protein. nih.gov The change in the fluorescence emission spectrum of dansyl-DHPE upon moving from the liposome membrane to the protein's hydrophobic pocket allows for real-time tracking of this process. nih.gov

Super-resolution and Multiplexed Microscopy Integration

The integration of fluorescent probes into super-resolution and multiplexed microscopy techniques has revolutionized the visualization of cellular structures and molecular interactions at the nanoscale. Super-resolution microscopy bypasses the diffraction limit of light, enabling the imaging of biological structures with unprecedented detail. bruker.comnih.gov Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) rely on the precise localization of individual fluorescent molecules that can be switched between a fluorescent "on" state and a dark "off" state. bruker.comnih.gov Multiplexed microscopy allows for the simultaneous visualization of multiple targets within a single sample, providing crucial insights into the spatial relationships and interactions of different biomolecules.

While this compound and its conjugates are well-established as environmentally sensitive fluorescent probes, their application in mainstream super-resolution and multiplexed microscopy is not widely documented in scientific literature. The photophysical properties that make a fluorophore suitable for techniques like STORM and dSTORM, such as efficient and controllable photoswitching or photoactivation, have not been extensively characterized for this compound. bruker.comnih.gov These techniques typically employ specific classes of organic dyes or fluorescent proteins that exhibit robust blinking or switching behavior under specific illumination and buffer conditions.

The primary utility of the dansyl fluorophore lies in its sensitivity to the polarity of its local microenvironment, which significantly influences its fluorescence emission spectrum and lifetime. nih.gov This characteristic has been leveraged to study the properties of lipid membranes and protein binding sites. For instance, dansyl-phosphatidylethanolamine has been used as a probe to monitor the lipolysis of very low-density lipoproteins by observing changes in its fluorescence upon enzymatic action. nih.gov

The environmental sensitivity of this compound's fluorescence lifetime does present a theoretical avenue for its use in advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). In principle, variations in the local environment of this compound conjugates could lead to distinct fluorescence lifetimes. This lifetime heterogeneity could be used as a contrast mechanism to differentiate between molecules in close proximity, a concept that can be extended to a form of super-resolution or multiplexed imaging. However, the practical application of this compound in super-resolution FLIM for resolving subcellular structures at the nanoscale has not been established as a common or routine method.

Elucidation of Biological Interactions and Processes Using Dansyl Ethanolamine Probes

Research on Lipid-Protein and Protein-Ligand Interactions

The fluorescent properties of the dansyl group, which is part of dansyl-ethanolamine, are highly dependent on the polarity of its surroundings. This characteristic is particularly useful for studying the interactions between lipids and proteins, as well as the binding of ligands to proteins. Changes in the fluorescence emission spectrum, such as shifts in wavelength and alterations in intensity, provide valuable insights into these molecular events.

The dansyl moiety, often introduced as dansyl chloride to label proteins, serves as an effective tool for probing protein structure and dynamics. researchgate.netmdpi.comnih.gov The mild labeling conditions and small size of the dansyl group are advantageous for studying protein fold, stability, and interactions without causing significant structural perturbations. researchgate.netmdpi.com Researchers have utilized dansyl-labeled proteins, such as dansyl-calmodulin, to monitor interactions with other proteins and ion channels through steady-state fluorescence spectroscopy. nih.gov

The fluorescence of a dansyl probe attached to a protein is sensitive to conformational changes that alter the exposure of the probe to the solvent. For instance, a blue shift in the emission maximum and an increase in fluorescence intensity are often indicative of the probe moving into a more hydrophobic environment, which can occur during protein folding or ligand binding. acs.org This principle has been applied to investigate the impact of dansylation on protein stability and protein-protein interactions, with techniques like native mass spectrometry and ion mobility mass spectrometry complementing fluorescence studies to provide a comprehensive picture of the protein's structural integrity post-labeling. researchgate.netmdpi.comnih.gov

The following table summarizes the typical fluorescence changes of a dansyl probe upon changes in the protein's local environment.

| Environmental Change | Fluorescence Emission Maximum | Fluorescence Intensity | Interpretation |

| Increased Polarity | Red Shift (to longer wavelengths) | Decrease | Probe is more exposed to the aqueous solvent. |

| Decreased Polarity | Blue Shift (to shorter wavelengths) | Increase | Probe is in a more hydrophobic environment (e.g., buried within a protein core or in a binding pocket). |

| Conformational Change | Shift in wavelength | Increase or Decrease | Alteration in the probe's local environment due to changes in protein structure. |

This table provides a generalized representation of the fluorescence response of dansyl probes.

A significant application of dansyl-labeled lipids, such as dansyl-dihexanoylphosphatidylethanolamine (dansyl-DHPE), is in the real-time monitoring of lipid transfer between membranes, a process often mediated by lipid transfer proteins (LTPs). nih.govnih.govresearchgate.net The fluorescence of dansyl-DHPE is highly sensitive to its local environment. When incorporated into a lipid vesicle, the dansyl group is in a relatively polar environment at the membrane-water interface, resulting in a specific fluorescence emission wavelength. nih.gov Upon extraction by an LTP and binding within a hydrophobic pocket of the protein, the dansyl group experiences a significant decrease in polarity, leading to a blue shift in its emission spectrum and an increase in fluorescence intensity. nih.gov

This spectral shift allows for the distinct characterization of the different steps in the lipid transfer process, including the extraction of the lipid from the donor membrane, the formation of the protein-lipid complex, and the subsequent release of the lipid to an acceptor membrane. nih.govnih.gov For example, in studies with the GM2 activator protein (GM2AP), the maximal emission wavelength of dansyl-DHPE shifts from approximately 518 nm in POPC liposomes to around 486 nm when bound to the protein. nih.gov This clear spectral separation enables the kinetic analysis of both the lipid extraction and release phases of the transfer. nih.gov

Below is a data table illustrating the fluorescence emission changes of dansyl-DHPE in different environments during lipid transfer studies.

| Environment | Approximate Maximum Emission Wavelength (nm) | Relative Fluorescence Intensity |

| POPC Liposome (B1194612) | 518 | Lower |

| GM2AP:dansyl-DHPE complex | 484-486 | Higher |

Data derived from studies on GM2 activator protein. nih.gov

Dansylated amino acids, which are structurally related to this compound, have been employed to study the adsorption of protein components onto various surfaces. These studies provide insights into the fundamental interactions that govern protein adsorption, a phenomenon critical in fields ranging from biomaterials to biotechnology. For instance, the adsorption of dansyl-L-phenylalanine and dansyl-L-glutamine onto modified poly(ethylene-co-acrylic acid) films has been investigated to understand the roles of hydrophobic and Coulombic interactions in the adsorption process. nih.gov

In such studies, the amount of adsorbed fluorescently labeled residue is quantified by measuring the fluorescence intensity of the surface after exposure to the solution containing the probe. The preference for adsorption of different residues can reveal the nature of the surface and the types of interactions that are most favorable. For example, a higher uptake of the more hydrophobic dansyl-L-phenylalanine compared to the more polar dansyl-L-glutamine suggests that hydrophobic interactions are a key driver of adsorption to the surface . nih.gov

The following table presents a summary of findings from an adsorption study with dansylated amino acids.

| Fluorescent Probe | Adsorption Preference | Implied Dominant Interaction |

| Dansyl-L-phenylalanine | Higher | Hydrophobic |

| Dansyl-L-glutamine | Lower | Weaker interaction, less favorable than hydrophobic binding |

Based on adsorption studies on modified poly(ethylene-co-acrylic acid) films. nih.gov

Investigations of Biological Membrane Architecture and Dynamics

The plasma membrane and the membranes of intracellular organelles are complex and dynamic structures. Fluorescent probes like this compound and its lipid derivatives are invaluable tools for exploring the properties and organization of these lipid bilayers.

The fluorescence properties of dansyl probes embedded in lipid bilayers are sensitive to the physical state of the membrane, including its fluidity, polarity, and the presence of distinct lipid domains. Dansyl-labeled phospholipids, such as dansyl-phosphatidylethanolamine (dansyl-PE), can report on the local environment within the membrane. nih.gov For example, the solvent relaxation properties around the dansyl group can be measured to distinguish between different lipid environments, such as the liquid-crystalline and gel phases of the bilayer. nih.gov

Furthermore, dansyl derivatives have been used to identify and characterize lipid domains. Dansyl lysine (B10760008), for instance, exhibits preferential partitioning into cholesterol-free domains in phosphatidylcholine membranes. nih.gov Its fluorescence is significantly enhanced in these less-ordered regions compared to cholesterol-rich, more-ordered domains. nih.gov This selectivity allows for the visualization and study of compositional heterogeneity within lipid bilayers, which is crucial for understanding membrane function. nih.gov

Phosphatidylethanolamine (B1630911) (PE) is a major component of biological membranes and plays a significant role in various cellular processes, including membrane fusion and the regulation of membrane curvature due to its conical shape. nih.govresearchgate.net It is also a key regulator of membrane fluidity. nih.govresearchgate.net Dansyl-labeled PE (dansyl-PE) has been instrumental in probing the specific roles and dynamics of this important phospholipid.

One notable application is in monitoring the enzymatic activity of lipases on lipoproteins. When dansyl-PE is incorporated into very low-density lipoproteins (VLDL), its fluorescence is relatively low. nih.gov Upon the action of lipoprotein lipase, which hydrolyzes triglycerides and leads to structural changes in the VLDL particle, the dansyl-PE environment becomes less polar. This results in a significant increase in fluorescence intensity and a blue shift in the emission maximum. nih.gov This fluorescence change provides a continuous and non-invasive way to monitor the kinetics of lipolysis. nih.gov The correlation between the rate of fluorescence increase and the release of free fatty acids is typically very high, validating the use of dansyl-PE as a reliable probe for this process. nih.gov

The table below summarizes the fluorescence changes of dansyl-PE during VLDL lipolysis.

| State of VLDL | Fluorescence Emission Maximum | Fluorescence Intensity |

| Intact DPE-VLDL | Red-shifted | Low |

| After Lipolysis by Lipoprotein Lipase | Blue-shifted (~20 nm) | Increased (>3-fold) |

Data based on studies of dansyl phosphatidylethanolamine-labeled very low-density lipoproteins. nih.gov

Probing Cellular Metabolism and Signaling Pathways

This compound and its analogs are instrumental in dissecting the intricate network of metabolic and signaling events within cells. The strong fluorescence of the dansyl moiety allows for sensitive detection of molecules crucial to cellular function.

Ethanolamine (B43304) is a vital precursor for the synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes. PE plays a critical role in membrane structure, protein folding, and autophagy. The primary route for PE synthesis is the Kennedy pathway, also known as the CDP-ethanolamine pathway. This process involves the sequential conversion of ethanolamine to phosphoethanolamine, then to CDP-ethanolamine, and finally, its reaction with diacylglycerol to form PE. rsc.orgresearchgate.netnih.govrsc.orgacs.orgmdpi.com

While this compound itself is not typically used as a metabolic tracer that gets incorporated into PE, the dansylation technique is crucial for studying this pathway. Researchers use dansyl chloride to react with and attach a fluorescent tag to ethanolamine and its metabolites. acs.org This derivatization allows for the highly sensitive quantification of these molecules from biological samples using techniques like high-performance liquid chromatography (HPLC). nih.gov By measuring the cellular pools of ethanolamine and its phosphorylated derivatives, scientists can investigate the activity and regulation of the PE synthesis pathway under various physiological and pathological conditions.

The utility of the dansyl group extends to the detection of a wide array of biomolecules. Its sensitivity to the local environment makes it an excellent reporter for binding events and for quantifying analytes present in low concentrations.

PIP3 Pools: Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a critical second messenger in cell signaling, involved in growth, proliferation, and movement. To visualize this lipid, researchers have developed a specialized, cell-permeable fluorescent probe named DAN-NG-H12G. mdpi.comnih.gov This probe is a peptide with a dansyl group attached. mdpi.comnih.gov It exhibits a high affinity and selectivity for PIP3, allowing for the real-time visualization of PIP3 pools within the cell nucleus. mdpi.comnih.gov Upon binding to PIP3 in the hydrophobic environment of the nucleus, the probe's fluorescence shifts, providing a ratiometric readout of the lipid's location and concentration. mdpi.comnih.gov This tool offers an unprecedented window into the dynamics of nuclear PIP3, which are implicated in cancer. mdpi.com

Biogenic Amines: Biogenic amines are a class of biologically active molecules, including neurotransmitters and hormones, that are notoriously difficult to detect as they often lack a chromophore for UV detection. Derivatization with dansyl chloride is a widely used strategy to overcome this challenge. nih.govnih.govcaltech.edu This reaction attaches the fluorescent dansyl group to the primary or secondary amine of the biomolecule, creating a fluorescent product, such as this compound, that can be easily detected and quantified by HPLC or thin-layer chromatography (TLC). nih.govcaltech.edu This method is routinely applied to analyze a variety of biogenic amines in food and biological samples. nih.govnih.govcaltech.edu

| Biogenic Amines Detected via Dansylation |

| Agmatine |

| Cadaverine |

| Dopamine |

| Ethanolamine |

| Ethylamine |

| Histamine |

| Isoamylamine |

| Methylamine |

| 2-Phenylethylamine |

| Putrescine |

| Spermidine |

| Spermine |

| Tyramine |

| A selection of biogenic amines that can be derivatized with dansyl chloride for fluorescent detection. nih.govcaltech.edu |

Amino Acids: The "dansyl method" is a classic and extremely sensitive technique for identifying and quantifying amino acids. The reaction of dansyl chloride with the N-terminal amino group of a peptide or with free amino acids yields a stable, fluorescent dansyl-amino acid adduct. These derivatives are then separated by chromatography and identified by their fluorescence, allowing for protein sequencing and the analysis of amino acid composition in biological samples.

Biosensor Development for Biological Analytes

The responsive fluorescence of dansyl derivatives has led to their incorporation into biosensors designed to detect specific biological analytes with high selectivity and sensitivity. These sensors often work by modulating the fluorescence of the dansyl group upon binding to the target molecule.

Metal Ions: The dansyl moiety has been successfully integrated into chemosensors for the detection of various metal ions. mdpi.comnih.gov For example, novel sensors have been designed where a dansyl fluorophore is linked to a specific ion-binding molecule (a receptor). In the absence of the target ion, the sensor may be highly fluorescent. Upon binding a specific metal ion, such as copper (Cu²⁺) or mercury (Hg²⁺), a conformational change or electron transfer process can occur, leading to a significant quenching ("turn-off") or enhancement ("turn-on") of the fluorescence. nih.gov Researchers have developed a dansyl- and quinoline-based chemosensor that selectively detects Cu²⁺ with a detection limit of 43 nM, well below WHO guidelines. mdpi.comnih.gov Another sensor, consisting of two dansyl groups attached to a flexible linker, shows high selectivity for Hg²⁺, with fluorescence being quenched upon binding. nih.gov

Specific Amino Acids: Building on the principle of dansylation, researchers have developed targeted fluorescent probes for specific amino acids. A notable example is a sensor for cysteine (Cys). nih.gov This probe, DN-C, was designed to be weakly fluorescent on its own. nih.gov However, in the presence of cysteine, a specific chemical reaction occurs that alters the electronic properties of the probe, leading to a nearly 28-fold "turn-on" enhancement in fluorescence intensity. nih.gov This high selectivity allows the probe to detect cysteine over other structurally similar amino acids and has been successfully used for cellular imaging. nih.gov

| Summary of Dansyl-Based Probes and Biosensors | ||

| Probe/Sensor | Target Analyte | Detection Principle |

| DAN-NG-H12G (Dansyl-peptide) | PIP3 | Ratiometric fluorescence shift upon binding. mdpi.comnih.gov |

| DC (Dansyl-quinoline) | Copper (Cu²⁺) | Fluorescence "on-off" quenching upon binding. mdpi.comnih.gov |

| Dansyl-based macromolecule | Mercury (Hg²⁺) | Fluorescence "on-off" quenching upon binding. nih.gov |

| DN-C | Cysteine (Cys) | Fluorescence "turn-on" signal via d-PeT switching. nih.gov |

Analytical Chemistry Applications and Methodological Development

High-Performance Liquid Chromatography (HPLC) with Dansyl Derivatization

High-Performance Liquid Chromatography (HPLC) coupled with dansyl derivatization is a powerful and widely adopted method for the analysis of low-concentration biogenic amines and amino acids in complex biological matrices.

Pre-column derivatization with dansyl chloride (Dns-Cl) is a robust strategy employed to enhance the detection of amino acids and biogenic amines, which often lack a natural chromophore or fluorophore necessary for sensitive optical detection. nih.govresearchgate.net The process involves reacting the analyte with Dns-Cl, typically under alkaline conditions (pH 9.5-10.0), to form a stable, highly fluorescent dansyl derivative. nih.govusda.gov This reaction targets primary and secondary amine groups, making it broadly applicable to a wide range of compounds. nih.govnih.gov

The derivatization procedure is known for its simplicity and reliability. nih.gov For instance, a common method involves incubating the sample with dansyl chloride in a sodium carbonate buffer at room temperature for about an hour. nih.gov After the reaction, a quenching agent like ammonium (B1175870) hydroxide (B78521) may be added to react with the excess, unreacted dansyl chloride, preventing it from interfering with the chromatographic analysis. nih.govbsu.edu This pre-column modification converts polar and often highly water-soluble analytes into more hydrophobic derivatives, which improves their retention and separation on reversed-phase HPLC columns. nih.govresearchgate.net This technique has been successfully applied to the simultaneous determination of multiple biogenic amines in various food and beverage samples, such as wine and seafood, as well as in biological samples like rat brain tissue and rabbit plasma. researchgate.netnih.govnih.gov

Table 1: Key Parameters for Pre-column Dansylation of Biogenic Amines and Amino Acids

| Parameter | Typical Condition | Purpose | Source(s) |

| Derivatizing Reagent | 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl) | Attaches a fluorescent and UV-active tag to analytes. | nih.gov |

| Reaction pH | 9.5 - 10.0 (Alkaline) | Facilitates the reaction between Dns-Cl and unprotonated amine groups. | nih.govusda.gov |

| Reaction Time | ~60 minutes | Allows for the completion of the derivatization reaction. | nih.gov |

| Quenching Agent | Ammonium Hydroxide, Ethylamine, Methylamine | Neutralizes excess dansyl chloride to prevent interference. | nih.govbsu.edu |

| Resulting Derivative | Dansylated analyte (e.g., Dansyl-amino acid) | Stable, fluorescent, and more hydrophobic for better chromatographic separation. | nih.govresearchgate.net |

Optimizing the chromatographic conditions is critical for the successful separation and quantification of dansylated analytes. Reversed-phase HPLC is the most common technique used, with C18 columns being a popular choice. researchgate.netscienceopen.com The increased hydrophobicity of the dansyl derivatives allows for excellent retention and resolution on these columns. researchgate.net

Gradient elution is frequently employed to effectively separate a wide range of dansylated compounds with varying polarities within a single analytical run. researchgate.netmdpi.com A typical mobile phase consists of a binary system, such as acetonitrile (B52724) and water or an aqueous buffer (e.g., ammonium acetate), with the proportion of the organic solvent (acetonitrile) gradually increasing over the course of the separation. researchgate.netresearchgate.net This gradient allows for the elution of more polar compounds first, followed by the more hydrophobic ones. mdpi.com The total run time for separating numerous amino acids and biogenic amines can be achieved in under an hour. nih.govusda.gov

For detection, fluorescence detectors are highly favored due to the inherent fluorescent properties of the dansyl group, which provides exceptional sensitivity. researchgate.net Typical excitation and emission wavelengths are set around 320-340 nm and 523 nm, respectively. researchgate.net This high sensitivity allows for the detection of analytes in the low picomole to femtomole range. bsu.edu UV detectors can also be used, typically at a wavelength of 254 nm, though they generally offer lower sensitivity compared to fluorescence detection. scienceopen.comnih.gov The identity of the separated dansyl derivatives can be further confirmed using mass spectrometry. researchgate.net

Table 2: Optimized HPLC Conditions for Dansylated Amine Analysis

| Parameter | Typical Setting | Purpose | Source(s) |

| Column | Reversed-phase C18 (e.g., Inertsil ODS-3) | Separates hydrophobic dansyl derivatives. | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Aqueous Buffer | Elutes analytes based on polarity. | researchgate.netmdpi.com |

| Elution Mode | Gradient Elution | Resolves a wide range of compounds in a single run. | researchgate.netmdpi.com |

| Flow Rate | ~1.0 mL/min | Standard flow for analytical HPLC. | researchgate.net |

| Detection (Fluorescence) | Excitation: ~320-340 nm, Emission: ~523 nm | Provides high sensitivity for dansyl derivatives. | researchgate.netnih.gov |

| Detection (UV) | 254 nm | Alternative detection method. | scienceopen.comnih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Enhancements

Dansylation is a highly effective chemical derivatization strategy for improving the analysis of compounds by mass spectrometry, particularly for those that are difficult to ionize or are present at very low concentrations.

A significant advantage of dansyl derivatization is the substantial enhancement of ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.govscispace.com The dansyl group contains a tertiary amine (dimethylamino group), which is readily protonated in the positive ion mode of ESI. nih.gov This pre-existing positive charge on the derivative greatly facilitates the formation of gas-phase ions, leading to a dramatic increase in signal intensity. nih.gov Studies have shown that dansylation can boost the ESI signal by one to three orders of magnitude compared to the underivatized parent molecules. researchgate.net

This enhanced sensitivity is crucial for metabolomics and the analysis of trace-level biomarkers. researchgate.netnih.gov The derivatization allows for the detection and quantification of low-abundance metabolites that would otherwise be undetectable. nih.gov The method has been successfully applied to a wide array of molecules, including phenols, amines, and even alcohols, expanding the range of compounds amenable to sensitive LC-MS analysis. nih.govnih.govresearchgate.net The improved ionization characteristics and the ability to detect derivatives in positive ion mode make dansylation a versatile tool for comprehensive metabolite profiling. nih.govnih.gov

For precise and accurate quantification in metabolomics, differential chemical isotopic labeling (CIL) using dansyl chloride has emerged as a powerful technique. nih.govspringernature.com This method involves labeling two different samples (e.g., a control and a treated sample) with light (¹²C) and heavy (¹³C) isotopic versions of dansyl chloride, respectively. nih.govspringernature.com The samples are then mixed and analyzed by LC-MS.

Since the light and heavy isotope-labeled versions of a metabolite are chemically identical, they co-elute from the HPLC column. researchgate.netresearchgate.net However, they are distinguishable by the mass spectrometer due to their mass difference. The ratio of the peak intensities of the heavy-labeled analyte to its light-labeled counterpart provides a precise measure of the relative abundance of that metabolite between the two samples. nih.govspringernature.com This approach minimizes experimental variability and allows for highly accurate relative quantification. springernature.com

Furthermore, by using a standard library of known compounds labeled with the heavy isotope, this method can be extended to absolute quantification. researchgate.netresearchgate.net Isotope dansylation labeling has been used to create comprehensive quantitative profiles of the amine- and phenol-containing sub-metabolome in various biological samples, including human urine, enabling the identification of key differentiating metabolites in disease states. researchgate.netnih.gov

Capillary Electrophoresis and Other Separation Techniques

Beyond HPLC, dansyl derivatization is also valuable in other separation sciences, most notably capillary electrophoresis (CE). CE separates ions based on their electrophoretic mobility in an electric field. Dansylation of amino acids introduces a charged group and a bulky hydrophobic moiety, which can be exploited for high-resolution separations. nih.gov

This technique has proven particularly useful for the chiral separation of racemic amino acid mixtures. By introducing a chiral selector, such as the macrocyclic antibiotic A35512B, into the run buffer, the enantiomers of dansylated amino acids can be resolved. nih.gov The differential interaction between the chiral selector and the dansylated enantiomers leads to differences in their electrophoretic mobility, allowing for their separation. nih.gov The optimization of parameters such as buffer pH, chiral selector concentration, and the use of organic modifiers is key to achieving high-resolution enantiomeric separations with CE. nih.gov

Mechanistic Insights and Theoretical Frameworks

Photophysical Properties Influencing Probe Performance

The performance of a fluorescent probe like dansyl-ethanolamine is defined by several key photophysical parameters, including its sensitivity to the local environment, fluorescence quantum yield, and Stokes shift.

Environmental Sensitivity (Solvatochromism) The dansyl fluorophore is renowned for its environmental sensitivity. aatbio.com Its emission spectrum is highly dependent on the polarity of its local environment, a phenomenon known as solvatochromism. evidentscientific.com In non-polar (hydrophobic) environments, dansyl conjugates typically exhibit a blue-shifted emission (shorter wavelength) and higher fluorescence intensity. Conversely, in polar (hydrophilic) environments, the emission is red-shifted to longer wavelengths, and the intensity often decreases. rsc.orgnih.gov This occurs because the dansyl group has a larger dipole moment in the excited state than in the ground state. pnas.org In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize the excited state, lowering its energy and resulting in a red-shifted emission. evidentscientific.commdpi.com This property is critical for probes designed to report on changes in protein conformation or binding events that alter the probe's local environment. mdpi.com

Quantum Yield (Φ) The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The quantum yield of dansyl derivatives is strongly influenced by the solvent. rsc.org Generally, higher quantum yields are observed in non-polar, aprotic solvents, while polar, protic solvents tend to cause a decrease in quantum yield. This sensitivity makes dansyl probes effective for detecting changes in the microenvironment, such as the binding of a ligand to a protein. aatbio.com For example, a dansyl-labeled ligand may have a low quantum yield when free in an aqueous solution but exhibit a significant increase upon binding to a hydrophobic pocket on a target protein.

Stokes Shift The Stokes shift is the difference in wavelength or frequency between the positions of the absorption (excitation) and emission maxima. pnas.org A large Stokes shift is a desirable characteristic for a fluorescent probe as it minimizes self-absorption (re-absorption of emitted photons) and improves the signal-to-noise ratio by allowing for better separation of the excitation and emission signals. core.ac.uk Dansyl derivatives are known for their characteristically large Stokes shifts, which change significantly with solvent polarity. aatbio.comrsc.org As solvent polarity increases, the stabilization of the excited state leads to a more pronounced red-shift in emission than in absorption, resulting in a larger Stokes shift. rsc.orgpnas.org

The following table summarizes the effect of solvent polarity on the key photophysical properties of a representative dansyl derivative.

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Hexane | 334 | 456 | 122 | - |

| Ethanol | 340 | 535 | 195 | - |

| Acetonitrile (B52724) | 341 | 524 | 183 | 0.36 |

Data compiled from studies on dansyl derivatives. rsc.orgmdpi.com Note: Specific values for this compound may vary.

Molecular Modeling and Computational Simulations of Dansyl-Conjugates

Molecular modeling and computational simulations are indispensable tools for understanding the behavior of dansyl-conjugates like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) provide insights that are often inaccessible through experimental methods alone. ingentaconnect.commdpi.com

Density Functional Theory (DFT) DFT calculations are used to investigate the electronic structure of molecules. For dansyl probes, DFT is crucial for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between these frontier orbitals is fundamental to the probe's absorption and emission properties. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the observed absorption spectra. ingentaconnect.com These calculations can also model how the electronic properties and charge distribution change upon excitation, explaining the solvatochromic behavior and the change in dipole moment. rsc.org For instance, DFT calculations have been successfully used to rationalize the fluorescence quenching and signaling mechanisms in complex dansyl-based chemosensors. nih.gov

Molecular Dynamics (MD) Simulations MD simulations are employed to study the physical movements and conformational dynamics of atoms and molecules over time. nih.govmdpi.com For a molecule like this compound, MD simulations can reveal:

Conformational Preferences: The ethanolamine (B43304) linker is flexible, and MD simulations can determine its preferred conformations in different environments (e.g., in water versus a non-polar solvent). Studies on ethanolamine have shown it has a tendency to form intramolecular hydrogen bonds and adopt gauche conformations. nih.govnih.gov

Solvent Interactions: Simulations can explicitly model the interactions between the this compound molecule and surrounding solvent molecules, providing a detailed picture of the solvation shell that influences the photophysical properties. elsevierpure.com

Binding Dynamics: When studying the interaction of a dansyl-conjugate with a larger biomolecule, MD simulations can model the binding process, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and predict the stability of the resulting complex.

These computational approaches provide a powerful complement to experimental data, enabling a more complete and nuanced understanding of the probe's behavior. nih.gov

Understanding Interaction Mechanisms at the Molecular Level

The function of many advanced fluorescent probes based on the dansyl scaffold relies on specific molecular interaction mechanisms that modulate the fluorescence output. Two prominent mechanisms are donor-excited photoinduced electron transfer (d-PeT) and other forms of electron transfer.

d-PeT Switching Photoinduced electron transfer (PeT) is a powerful mechanism for designing "turn-on" or "turn-off" fluorescent sensors. rsc.orgresearchgate.net In a typical d-PeT (donor-excited PeT) system, the fluorophore (the dansyl group) acts as the electron donor upon excitation. rsc.orgnih.gov It is covalently linked to an electron-accepting moiety.

The process can be described as follows:

"Off" State: The dansyl fluorophore absorbs a photon and is promoted to an excited state. In this state, it is a potent electron donor. If the LUMO of the attached acceptor group has a suitable energy level—lower than the excited state of the dansyl donor—an electron will be transferred from the excited dansyl group to the acceptor. rsc.org This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. researchgate.net

"On" State: The probe is designed so that interaction with a specific analyte alters the electron-accepting ability of the acceptor group. For example, a chemical reaction with the analyte might cleave the acceptor group or change its electronic properties. rsc.org This change disrupts the d-PeT process by making the electron transfer energetically unfavorable. With the non-radiative quenching pathway blocked, the excited dansyl fluorophore returns to the ground state via the emission of a photon, and fluorescence is "turned on." rsc.org

The feasibility of d-PeT can be predicted by comparing the HOMO and LUMO energy levels of the donor (dansyl) and acceptor components, which are often calculated using DFT. rsc.org For d-PeT to occur, the LUMO of the acceptor must lie energetically between the HOMO and LUMO of the excited fluorophore. rsc.orgresearchgate.net

Electron Transfer More broadly, electron transfer encompasses any process involving the movement of an electron from a donor to an acceptor. nih.govyoutube.com In the context of dansyl probes, fluorescence quenching can occur if the dansyl group comes into close contact with a molecule that can act as an electron donor or acceptor. acs.org For instance, certain amino acid residues, like guanosine, can quench the fluorescence of nearby dyes through electron transfer when they form ground-state complexes. acs.org This form of quenching is static and relies on close proximity or direct contact between the fluorophore and the quenching species. Understanding these electron transfer pathways is crucial for interpreting fluorescence data and for the rational design of probes that respond to specific molecular recognition events. nih.gov

Future Prospects and Translational Research Implications

Advancements in Probe Design for Enhanced Specificity and Sensitivity

The core structure of dansyl-ethanolamine offers a versatile platform for the design of novel fluorescent probes with improved specificity and sensitivity. Researchers are exploring modifications to the dansyl group and the ethanolamine (B43304) moiety to create derivatives that can selectively target and report on specific biomolecules or cellular events.

One promising approach involves the synthesis of dansyl-appended sequence-defined oligo-dithiocarbamates. nih.gov These custom-designed oligomers can be engineered with varying functionalities, architectures (linear or branched), and hydrophilicity to optimize their interaction with target molecules like serum albumins. nih.gov By strategically positioning the dansyl fluorophore, these probes can leverage phenomena like Förster Resonance Energy Transfer (FRET) for highly selective and sensitive detection of proteins. nih.gov For instance, the spectral overlap between the emission of serum albumins and the absorption of dansyl-containing oligomers allows for effective energy transfer, leading to a detectable change in fluorescence upon binding. nih.gov

Furthermore, the development of dansyl-based probes extends to the detection of small molecules of biological significance. For example, dansyl hydrazine (B178648) dextran (B179266) conjugates have been shown to selectively detect aspartic acid and glutamic acid through fluorescence quenching. science.gov The design of such probes can be tailored for specific in vivo imaging applications, opening new avenues for studying metabolic processes. science.gov The sensitivity of these probes is a critical factor, with research focused on achieving lower limits of detection (LOD). For instance, methods for detecting biogenic amines using dansyl derivatives have reported LODs in the range of micrograms per liter. researchgate.net

Potential in Diagnostics and Therapeutic Monitoring Research

The ability of this compound and its derivatives to label and quantify biomolecules makes it a strong candidate for applications in diagnostics and therapeutic monitoring. The derivatization of amino acids and biogenic amines with dansyl chloride, a precursor to this compound, is a well-established technique in chromatography. oeno-one.eumdpi.combevital.no This allows for the sensitive detection and quantification of these molecules in biological samples like plasma and tissue extracts. researchgate.netnih.gov

In the context of disease diagnostics, altered levels of specific amino acids or biogenic amines can serve as biomarkers. The use of dansyl derivatization coupled with techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) provides a robust analytical framework for measuring these biomarkers. mdpi.comrsc.orgub.edu For example, HPLC methods with fluorescence detection have been optimized for the simultaneous analysis of multiple biogenic amines in various matrices. researchgate.netunizar.es

Moreover, dansyl-based probes are being investigated for their potential in monitoring cellular processes like apoptosis. nih.gov A dansylated amino acid, DNSBA, has been shown to specifically detect apoptotic cancer cells, suggesting its utility in monitoring the efficacy of chemotherapy. nih.gov The ability of such probes to assess treatment-induced apoptosis could provide an early indication of therapeutic response. nih.gov

Integration with Emerging Technologies in Chemical Biology

The future of this compound's application is intrinsically linked to its integration with emerging technologies in chemical biology. The convergence of advanced analytical instrumentation, computational tools, and novel biomaterials will unlock new possibilities.

Advanced Analytical Techniques: The coupling of dansyl derivatization with sophisticated analytical platforms like nano-liquid chromatography (nano-LC) and tandem mass spectrometry (MS/MS) is enhancing detection sensitivity and selectivity. mdpi.comresearchgate.net Nano-LC, with its low flow rates and reduced column dimensions, increases analyte detectability. researchgate.net Tandem MS provides high selectivity and specificity, enabling the reliable identification and quantification of dansylated compounds in complex biological mixtures. ub.edu Isotope labeling techniques, such as using 13C-dansyl chloride, further improve quantitative accuracy in metabolomics studies. researchgate.net

Cheminformatics and AI: The use of artificial intelligence and machine learning algorithms in molecular design is an emerging area with significant potential. These technologies can be used to predict the properties of novel dansyl-based probes and to design molecules with optimized binding affinity and spectral characteristics for specific targets. austinpublishinggroup.comunicri.org

Biocompatible Materials: The integration of this compound into biocompatible materials, such as polymers and nanoparticles, is another exciting frontier. For instance, the development of highly water-soluble polymers conjugated with dansyl hydrazine demonstrates the potential for creating sensors for biological applications. science.gov These materials can be designed to be cell-permeable and targeted to specific organelles, enabling the study of cellular processes with high spatial resolution. nih.gov

The continued evolution of these technologies, in synergy with the versatile chemistry of this compound, promises to yield a new generation of powerful tools for scientific discovery and translational research.

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing dansyl-ethanolamine with high purity and yield?

- Methodological Answer : Synthesis typically involves coupling dansyl chloride with ethanolamine under controlled pH (8–9) and temperature (0–4°C) to minimize side reactions. Purification via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization ensures high purity. Validate purity using thin-layer chromatography (TLC) and confirm structural integrity via H NMR (e.g., characteristic peaks at δ 2.7–3.0 ppm for ethanolamine protons) and mass spectrometry .

Q. Which characterization techniques are critical for verifying this compound’s structural and photophysical properties?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR, FT-IR (amide bond at ~1650 cm), and high-resolution mass spectrometry (HRMS).

- Photophysical Analysis : Measure fluorescence quantum yield (relative to quinine sulfate), excitation/emission maxima (e.g., λex 340 nm, λem 520 nm), and solvent-dependent Stokes shifts. UV-Vis spectroscopy can confirm π-π* transitions (~330–350 nm) .

Q. How should researchers design initial experiments to assess this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperatures (4°C, 25°C, 40°C) over 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and fluorescence intensity changes. Use ANOVA to compare degradation rates across conditions .

Advanced Research Questions

Q. What experimental design principles mitigate bias when studying this compound’s interactions with lipid bilayers?

- Methodological Answer :

- Randomization : Assign liposome batches randomly to treatment/control groups.

- Blinding : Use coded samples during fluorescence anisotropy measurements to avoid observer bias.

- Controls : Include blank liposomes (no this compound) and internal standards (e.g., DPH for membrane fluidity). Validate results via isothermal titration calorimetry (ITC) .

Q. How can contradictory data on this compound’s binding affinity to serum albumin be resolved?

- Methodological Answer :

- Replicate Experiments : Perform triplicate measurements under standardized buffer conditions (pH 7.4, 25°C).

- Meta-Analysis : Pool data from multiple studies (e.g., fluorescence quenching, surface plasmon resonance) and apply mixed-effects models to account for inter-study variability.

- Error Analysis : Calculate confidence intervals for binding constants (Kd) and assess instrument calibration logs for systematic errors .

Q. What statistical approaches are appropriate for analyzing dose-dependent fluorescence quenching in this compound-based assays?

- Methodological Answer : Fit quenching data to the Stern-Volmer equation () using nonlinear regression. Compare models (static vs. dynamic quenching) via Akaike Information Criterion (AIC). For heterogeneous systems (e.g., cellular environments), apply time-resolved fluorescence decay analysis with multi-exponential fitting .

Theoretical and Methodological Integration

Q. How can this compound research be aligned with theoretical frameworks in fluorescence probe development?

- Methodological Answer : Link experiments to Förster resonance energy transfer (FRET) theory or solvatochromism models. For example, correlate environmental polarity changes (e.g., membrane microdomains) with emission shifts using Lippert-Mataga plots. Validate hypotheses via molecular dynamics simulations of probe localization .

Q. What strategies ensure ethical and reproducible data management in longitudinal studies involving this compound?

- Methodological Answer :

- Data Documentation : Maintain raw fluorescence datasets, instrument metadata (e.g., PMT voltage), and analysis scripts in FAIR-compliant repositories.

- Version Control : Use tools like Git for tracking changes in statistical code (e.g., R/Python scripts).

- Ethical Compliance : Anonymize human cell line data (if applicable) and adhere to institutional review board (IRB) protocols .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.